molecular formula C16H17NO3 B2621839 N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide CAS No. 2034205-28-0

N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide

Cat. No.: B2621839
CAS No.: 2034205-28-0
M. Wt: 271.316
InChI Key: NRLVPLHLOPNYMD-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide: is a synthetic compound with a unique chemical structure that combines an isochroman moiety with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethylamine: This intermediate is prepared by reacting isochroman with formaldehyde and a suitable amine under acidic conditions.

    Acylation Reaction: The isochroman-3-ylmethylamine is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan ring or isochroman moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with a benzamide group instead of a furan carboxamide group.

    N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide group instead of a furan carboxamide group.

    N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide: Features a pyrazolo[5,1-b][1,3]oxazine ring instead of a furan ring.

These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to differences in their reactivity, biological activity, and applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(16(18)15-7-4-8-19-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLVPLHLOPNYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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